molecular formula C13H15BrO3 B1314227 Ethyl 2-(4-bromobenzyl)-3-oxobutanoate CAS No. 95314-60-6

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate

Cat. No.: B1314227
CAS No.: 95314-60-6
M. Wt: 299.16 g/mol
InChI Key: RDUNXQLXQNOFMD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate, also known as 4-bromobenzyl ethyl 3-oxobutanoate, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is insoluble in water and soluble in most organic solvents. It is a versatile compound that can be applied in a variety of ways, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a research tool in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate and related compounds have been a subject of interest in organic chemistry, particularly in the synthesis and structural analysis of various organic compounds. For example, a study by Kariyappa et al. (2016) synthesized a similar compound, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, using a Knoevenagel condensation reaction. This process involved the reaction of 4-methylbenzaldehyde and ethyl acetoacetate, resulting in a compound characterized by NMR, mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016). Similar synthesis and structural analysis methods are applicable to this compound.

Antimicrobial Activities

Compounds structurally related to this compound have been explored for their antimicrobial properties. Kumar et al. (2016) synthesized ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, another analogous compound, and evaluated its antifungal and antimicrobial susceptibilities. The synthesized molecule was analyzed through spectral studies and confirmed via X-ray diffraction (Kumar et al., 2016). This indicates the potential of this compound in similar applications.

Chemical Reactions and Derivatives

This compound can also be a precursor in various chemical reactions. For instance, Kato and Kimura (1979) explored the reaction of ethyl 4-bromo-3-oxobutanoate with benzene in the presence of aluminum chloride, yielding various products like ethylbenzene and 3-phenylbutanoic acid (Kato & Kimura, 1979). This study highlights the reactivity of this compound and its potential for creating diverse chemical derivatives.

Antioxidant Properties

Another application of this compound and its derivatives could be in the field of antioxidant research. For example, compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, which are structurally related to this compound, have been investigated for their antioxidant properties. Stanchev et al. (2009) measured the activity of various 4-hydroxycoumarin derivatives, one of which was synthesized using a similar compound to this compound, indicating potential antioxidant applications (Stanchev et al., 2009).

Enzymatic Reduction Studies

This compound can also be used in studies involving enzymatic reductions. For instance, Sundby et al. (2003) conducted enantioselective reductions of ethyl 3-oxobutanoates, including ethyl 4-bromo-3-oxobutanoate, using fermenting cells of Geotrichum candidum. They observed different enantiomeric excess and configurations depending on the reaction conditions, suggesting the potential for research into chiral synthesis and enzyme specificity using compounds like this compound (Sundby et al., 2003).

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in oxidative reactions, where the bromobenzyl group can undergo free radical bromination . This interaction can lead to the formation of reactive intermediates that participate in further biochemical transformations. Additionally, the compound can act as a substrate for nucleophilic substitution reactions, where it interacts with nucleophiles to form new chemical bonds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the stability of radicals and carbocations, which in turn impacts cellular oxidative stress responses . Furthermore, it has been observed to alter the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms covalent bonds with nucleophilic sites on enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biochemical properties . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound can participate in oxidative reactions, where it is metabolized by enzymes such as cytochrome P450 . This interaction can lead to the formation of reactive intermediates that further participate in metabolic processes. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can influence the localization and accumulation of the compound within specific cellular compartments, affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

ethyl 2-[(4-bromophenyl)methyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUNXQLXQNOFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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